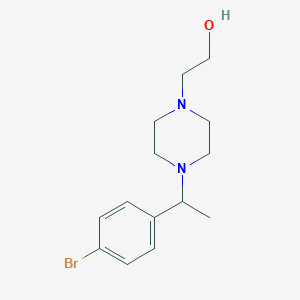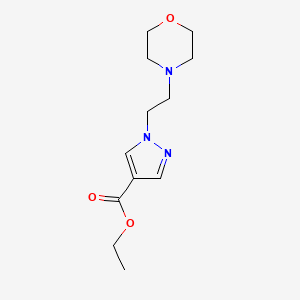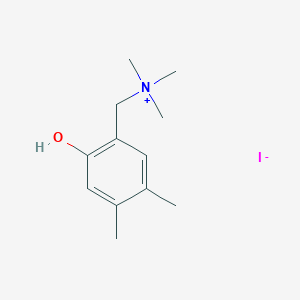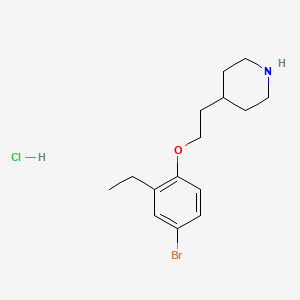
2-氨基-2-(4-羟基苯基)丙酸盐酸盐
描述
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, also known as 4-hydroxybenzylhydrazine hydrochloride, is an organic compound that is used in scientific research applications. It is synthesized from 4-hydroxybenzaldehyde and hydrazine hydrochloride, and is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it is used in biochemical and physiological studies to investigate the effects of certain compounds on cells and organisms.
科学研究应用
子宫松弛剂活性
2-氨基-2-(4-羟基苯基)丙酸盐酸盐衍生物表现出有效的子宫松弛剂活性。它们已在离体大鼠子宫中体外和怀孕大鼠体内进行了评估,证明分娩开始的时间明显延迟。此外,发现这些化合物与异舒巴新相比,具有可忽略的心脏兴奋剂潜力 (Viswanathan et al., 2005)。
氟代衍生物的合成
已经探索了 2-氨基-2-(4-羟基苯基)丙酸的氟化衍生物的合成。关键步骤包括合成苄基溴化物和甘氨酸烯醇衍生物的烷基化。这种合成方法突出了 2-氨基-2-(4-羟基苯基)丙酸在生成一系列氟化化合物方面的多功能性 (Monclus et al., 1995)。
聚合物改性
2-氨基-2-(4-羟基苯基)丙酸用于聚乙烯醇/丙烯酸水凝胶的改性。这些改性导致热稳定性增加以及抗菌和抗真菌性能提高,表明了潜在的医学应用 (Aly & El-Mohdy, 2015)。
抗真菌肽研究
在计算肽学中,研究了 2-氨基-2-(4-羟基苯基)丙酸的衍生物的抗真菌特性。这项研究对于药物设计至关重要,因为它预测了新的抗真菌肽的生物活性评分 (Flores-Holguín et al., 2019)。
席夫碱化合物和抗菌活性
该化合物参与了席夫碱配体及其铜配合物的合成。这些合成的配合物表现出很高的抗菌活性,这使得它们对药物研究具有重要意义 (Wang Guo-rui, 2009)。
材料科学中的可再生结构单元
2-氨基-2-(4-羟基苯基)丙酸在材料科学中用作可再生的结构单元。它用于提高分子对苯并噁嗪环形成的反应性,这是材料科学中可持续替代品的一步 (Trejo-Machin et al., 2017)。
氨基酸衍生物中的抗菌活性
已经研究了 2-氨基-2-(4-羟基苯基)丙酸的衍生物的抗菌活性。这些衍生物的合成及其对各种微生物的功效在开发新的抗菌剂方面具有重要意义 (Mickevičienė et al., 2015)。
化学转化和发光
该化合物用于合成各种衍生物,以研究其发光和络合性能。这些研究对于理解这些化合物的化学行为和在分析化学和材料科学等领域的潜在应用非常重要 (Vasin et al., 2013)。
作用机制
Target of Action
The primary target of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride is the tyrosine residues in proteins . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It plays a crucial role in transmitting nerve impulses and preventing conditions like depression .
Mode of Action
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride interacts with its targets by virtue of the phenol functionality. Its hydroxy group is able to form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by way of protein kinases, which is one of the post-translational modifications .
Biochemical Pathways
The interaction of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride with its targets affects signal transduction processes . The phosphorylation of tyrosine residues creates a negative charge on their ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This modification enhances protein-protein interactions, which are crucial for various cellular functions .
Result of Action
The molecular and cellular effects of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride’s action include increased plasma neurotransmitter levels, especially dopamine and noradrenalin . It also participates in the synthesis of enkephalins, providing pain-relieving effects in the body . These compounds are essential for brain health and mental functioning .
属性
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGXQSRQQJJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)


![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)

